3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKLXZUPGLXUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350660 | |
| Record name | STK727735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-41-1 | |
| Record name | STK727735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Pathways for 1,2,4-Triazole (B32235) Ring Systems
The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods can be broadly categorized into cyclization reactions and multi-step synthesis approaches.
Cyclization reactions are a cornerstone of 1,2,4-triazole synthesis, often involving the condensation of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or a related functional group. A variety of starting materials can be employed to furnish the triazole ring. For instance, the reaction of hydrazines with formamide (B127407) under microwave irradiation represents a simple and efficient catalyst-free method for generating substituted 1,2,4-triazoles.
Another prominent cyclization strategy involves the reaction of amidrazones with various carbonyl compounds. Amidrazones, which are derivatives of hydrazines, can be cyclized to form the 1,2,4-triazole ring system. tandfonline.com Furthermore, one-pot reactions have been developed, such as the cyanoimidation of aldehydes, which can subsequently undergo cyclization to yield 1,2,4-triazole derivatives. A metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines also provides a direct route to substituted 1,2,4-triazol-3-amines.
The Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, the reaction of amides with acyl hydrazides, are classic examples of cyclization methods leading to 1,2,4-triazoles. chapman.edu More contemporary approaches include copper-catalyzed oxidative coupling reactions that form sequential N-C and N-N bonds.
| Cyclization Method | Reactants | Key Features |
| From Hydrazines and Formamide | Hydrazines, Formamide | Microwave-assisted, catalyst-free |
| From Amidrazones | Amidrazones, Carbonyl compounds | Versatile for substituted triazoles tandfonline.com |
| Three-Component Condensation | Amidines, Isothiocyanates, Hydrazines | Metal- and oxidant-free |
| Einhorn-Brunner Reaction | Hydrazines, Diacylamines | Classic, acid-catalyzed chapman.edu |
| Pellizzari Reaction | Amides, Acyl hydrazides | Classic, thermal condensation chapman.edu |
For more complex substituted 1,2,4-triazoles, multi-step synthetic sequences are often necessary. These approaches typically involve the initial synthesis of a simpler triazole core, followed by functionalization at various positions of the ring. For example, a 1,2,4-triazole-3-thione or 3-mercapto-1,2,4-triazole is a common intermediate that can be further modified.
One such approach begins with the reaction of an ester with hydrazine hydrate (B1144303) to form a hydrazide. This hydrazide can then be treated with carbon disulfide in a basic medium to yield a dithiocarbazate, which upon cyclization with hydrazine, forms a 4-amino-5-substituted-1,2,4-triazole-3-thiol. pensoft.net Alternatively, thiocarbohydrazide (B147625) can be reacted with carboxylic acids to directly form the 4-amino-5-substituted-1,2,4-triazole-3-thiol. pensoft.net These thiol-containing triazoles are versatile precursors for a wide range of S-substituted derivatives.
Specific Synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-Triazole and Related Analogues
The synthesis of the target compound, this compound, hinges on the strategic introduction of the 2,4-dichlorobenzyl group onto a sulfanyl-substituted 1,2,4-triazole core.
The most direct route to this compound involves the S-alkylation of a 1,2,4-triazole-3-thiol (or its tautomeric thione form) with a suitable 2,4-dichlorobenzyl halide. The reaction of 3-mercapto-(4H)-1,2,4-triazole with an N-substituted chloroacetamide is a known method for preparing 3-(N-substituted carboxamidomethylthio)-(4H)-1,2,4-triazoles, demonstrating the feasibility of S-alkylation on this heterocyclic system. researchgate.net
A plausible synthesis for the target compound would therefore start with 4H-1,2,4-triazole-3-thiol. This intermediate can be prepared by reacting thiocarbohydrazide with formic acid. Subsequent reaction of the 4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) would yield the desired this compound. Studies on the alkylation of S-substituted 1,2,4-triazoles have shown that the reaction can be regioselective. nih.gov
A related synthesis involves the reaction of thiosemicarbazide (B42300) with 3,4-dichlorobenzyl chloride to form 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide, which then cyclizes in the presence of formic acid to yield 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol. iau.ir This highlights the possibility of introducing the substituted benzyl (B1604629) group at different stages of the synthesis.
Further functionalization of the this compound can be achieved at the nitrogen atoms of the triazole ring, particularly at the N-4 position. For instance, the synthesis of 4-amino-1,2,4-triazole (B31798) derivatives is a well-documented process. mdpi.comnih.govacs.org A common method to introduce an amino group at the N-4 position is through the cyclization of dithiocarbazates with an excess of hydrazine hydrate. pensoft.net
Starting with the pre-formed this compound, N-4 substitution can be achieved through various alkylation or amination reactions. The alkylation of 1,2,4-triazole itself can lead to a mixture of N-1 and N-4 substituted products, with the regioselectivity influenced by the reaction conditions and the nature of the base and solvent used. scielo.org.zamdpi.com For the synthesis of 4-amino derivatives, a multi-step approach starting from a carboxylic acid hydrazide is often employed, leading to a 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate, which can then be S-alkylated with 2,4-dichlorobenzyl chloride. pensoft.net
| Derivative | Synthetic Strategy | Key Reactants |
| This compound | S-alkylation of a pre-formed triazole thiol | 4H-1,2,4-triazole-3-thiol, 2,4-dichlorobenzyl chloride |
| 4-Amino-3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole | S-alkylation of a 4-amino-triazole-thiol | 4-Amino-5-substituted-1,2,4-triazole-3-thiol, 2,4-dichlorobenzyl chloride |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. Advanced techniques such as microwave-assisted and ultrasound-assisted synthesis have been successfully applied to the synthesis of 1,2,4-triazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. mdpi.comscielo.org.zaresearchgate.netnih.govresearchgate.netorganic-chemistry.orgnih.gov
Microwave irradiation has been used for the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. nih.gov It has also been employed in the synthesis of 1,2,4-triazole-3-thiol ring systems from liquid carboxylic acids and thiocarbohydrazide, offering a good yield and purity. pensoft.net
Ultrasound-assisted synthesis is another green chemistry approach that has been utilized for the preparation of 1,2,4-triazole derivatives. acs.orgresearchgate.netnih.govresearchgate.netsums.ac.irisres.org This technique can accelerate reaction rates and improve yields, as demonstrated in the synthesis of various substituted triazoles. The use of greener solvents, such as water or ionic liquids, in combination with these advanced energy sources, further enhances the environmental credentials of these synthetic routes. mdpi.com One-pot syntheses, which reduce the number of work-up and purification steps, are also a key aspect of green chemistry and have been applied to the production of 1,2,4-triazole derivatives. chapman.edu
Microwave-Assisted Synthesis in Triazole Chemistry
Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering substantial improvements over conventional heating methods. rsc.orgresearchgate.net This technique utilizes microwave energy to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts. rsc.org
In the context of 1,2,4-triazole chemistry, microwave irradiation has been successfully applied to various synthetic steps. For the synthesis of S-substituted 1,2,4-triazoles, a common route involves the reaction of a 4-substituted-4H-1,2,4-triazole-3-thiol with an appropriate alkyl or benzyl halide. Microwave-assisted conditions for such reactions typically involve the use of a suitable solvent, such as ethanol (B145695) or dimethylformamide, and can be completed in minutes compared to the hours required for conventional heating. rsc.orgsemanticscholar.org For example, the synthesis of various thioether derivatives of 1,2,4-triazoles has been reported with high yields (up to 96%) and significantly reduced reaction times (e.g., from 27 hours to 30 minutes) using microwave irradiation. rsc.org
The general advantages of microwave-assisted synthesis in the preparation of 1,2,4-triazole derivatives are summarized in the table below.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours rsc.org |
| Reaction Yield | Moderate to good | Often higher and more reproducible rsc.org |
| Energy Efficiency | Lower | Higher due to direct heating of reactants |
| Side Reactions | More prevalent | Often minimized, leading to purer products |
While specific literature detailing the microwave-assisted synthesis of this compound was not prominently found, the general success and applicability of this method for structurally similar S-alkylated 1,2,4-triazoles strongly suggest its feasibility for this target compound. rsc.orgsemanticscholar.org
Catalyst Systems for Triazole Derivative Formation
The formation of this compound typically proceeds via the S-alkylation of a pre-formed 4H-1,2,4-triazole-3-thiol ring with 2,4-dichlorobenzyl chloride. This transformation is a nucleophilic substitution reaction where the sulfur atom of the thiol(ate) acts as the nucleophile. The efficiency of this reaction is often enhanced by the use of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.
Commonly used bases in this context include:
Potassium carbonate (K₂CO₃)
Sodium hydroxide (B78521) (NaOH)
Potassium hydroxide (KOH)
Sodium ethoxide (NaOEt)
In some cases, for the formation of the 1,2,4-triazole ring itself from precursors, acid catalysts or other types of catalysts may be employed. For instance, the cyclization of thiosemicarbazide derivatives can be promoted by bases. mdpi.com Other synthetic strategies for forming the triazole ring might involve metal catalysts or dehydrating agents like phosphorus oxychloride (POCl₃). urfu.rumdpi.com For the specific step of S-alkylation to form the title compound, a base is the most crucial catalytic component. The regioselectivity of alkylation on the triazole ring (at N1, N2, or N4) can also be an important consideration, although S-alkylation is generally favored for the thiol group under basic conditions. nih.gov
Characterization Techniques for Structural Elucidation of this compound
The definitive identification and structural confirmation of this compound rely on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular structure and functional groups, while X-ray crystallography offers an unambiguous determination of the solid-state structure.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic techniques are indispensable for the characterization of novel compounds. Each method provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.
¹H NMR : The spectrum of this compound would be expected to show distinct signals for the protons on the triazole ring, the methylene (B1212753) (-CH₂-) bridge, and the dichlorobenzyl aromatic ring. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons would typically be a singlet around δ 4.0-4.5 ppm. The N-H proton of the triazole ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent. mdpi.comurfu.ru
¹³C NMR : The ¹³C NMR spectrum would show characteristic signals for each unique carbon atom. The carbons of the triazole ring would appear at distinct chemical shifts, as would the methylene carbon and the carbons of the dichlorinated benzene (B151609) ring. urfu.ru
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, characteristic absorption bands would be expected for:
N-H stretching : A broad band typically in the region of 3100-3300 cm⁻¹. researchgate.net
C-H stretching : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹. rdd.edu.iq
C=N stretching : Vibrations from the triazole ring, typically in the 1500-1630 cm⁻¹ region. rdd.edu.iqijsr.net
C-S stretching : A weaker band, often found in the fingerprint region around 700-800 cm⁻¹. rdd.edu.iq
C-Cl stretching : Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₇Cl₂N₃S). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms. Fragmentation would likely involve the cleavage of the benzyl-sulfur bond and fragmentation of the triazole ring. researchgate.net
The table below summarizes the expected spectroscopic data for the title compound based on data for analogous structures.
| Technique | Expected Data/Observations |
| ¹H NMR | Aromatic protons (m, ~7.0-8.0 ppm), Methylene protons (s, ~4.0-4.5 ppm), Triazole N-H (br s, variable) mdpi.comurfu.ru |
| ¹³C NMR | Signals for triazole carbons, methylene carbon, and dichlorophenyl carbons urfu.ru |
| IR (cm⁻¹) | ~3100-3300 (N-H), >3000 (Ar C-H), <3000 (Aliph. C-H), ~1500-1630 (C=N), ~700-800 (C-S) rdd.edu.iqijsr.net |
| MS | Molecular ion peak showing isotopic pattern for two chlorine atoms; fragmentation at the S-CH₂ bond. |
X-ray Crystallography for Solid-State Structure Determination
The table below presents example crystallographic data for a related triazole derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Example Value for a Triazole Derivative |
| Crystal System | Triclinic mdpi.com |
| Space Group | P-1 mdpi.com |
| Unit Cell Dimensions | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com |
| Key Structural Features | Planarity of the triazole ring, dihedral angle between aromatic systems, intermolecular hydrogen bonding networks. nih.gov |
This technique is crucial for confirming regiochemistry in cases where alkylation could occur at different nitrogen atoms of the triazole ring. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Fundamental Principles of Structure-Activity Relationships in 1,2,4-Triazole (B32235) Chemistry
The 1,2,4-triazole ring is considered a "privileged scaffold" in drug discovery due to a combination of favorable physicochemical properties. nih.gov Its structure, featuring three nitrogen atoms and two carbon atoms, imparts a distinct dipole character, hydrogen bonding capability, and a degree of rigidity that facilitates high-affinity interactions with biological targets. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in 1H- or 4H-tautomers can serve as a hydrogen bond donor, enabling a variety of binding modes. nih.govrdd.edu.iq
The stability of the triazole ring is another key feature, making it resistant to metabolic degradation. nih.gov SAR studies on 1,2,4-triazole derivatives often focus on three primary locations for substitution: the nitrogen atoms (N-1, N-2, N-4) and the carbon atoms (C-3, C-5). The specific placement and nature of substituents at these positions can dramatically alter a compound's steric profile, electronic distribution, and lipophilicity, thereby fine-tuning its biological activity. researchgate.net For instance, sulfur-containing substituents at the C-3 position, as seen in the subject compound, are common and play a crucial role in the activity of many derivatives. rdd.edu.iquobaghdad.edu.iq
Impact of Substitutions on the Triazole Ring and Benzyl (B1604629) Moiety
For 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole, the biological activity is a composite function of its three main components: the 1,2,4-triazole core, the dichlorobenzyl group, and the sulfanyl (B85325) (-S-) linker. Modifications to any of these parts can have a profound impact on efficacy.
The presence and position of halogen atoms on the benzyl ring are critical determinants of biological activity. Halogens like chlorine influence the molecule's properties in several ways: they increase lipophilicity, which can enhance membrane permeability, and their electron-withdrawing nature alters the electronic character of the aromatic ring. libretexts.org
Research has consistently shown that di-halogenated benzyl groups can be more beneficial for biological efficacy than mono-halogenated ones. nih.gov Specifically, the 2,4-dichloro substitution pattern found in the subject compound is a recurring motif in potent bioactive molecules. SAR studies have revealed that this specific arrangement can enhance various activities, including antibacterial and anticancer effects. For example, a study on indole-triazole hybrids found that a 3,4-dichlorophenyl moiety resulted in excellent anticancer efficacy against the Hep-G2 liver cancer cell line. researchgate.net Similarly, other research has highlighted that the presence of dihalobenzyl groups, such as the 3,4-dichloro variant, leads to more potent antibacterial activity compared to single halogen substitutions. nih.gov The introduction of an electron-withdrawing chlorine atom to a phenyl ring at the C-5 position of the triazole has also been shown to increase potency against Gram-positive bacteria. nih.gov
| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| bis-1,2,4-triazoles | Dihalobenzyl (vs. Monohalobenzyl) | Increased antibacterial and antifungal efficacy. | nih.gov |
| Indole-triazoles | 3,4-Dichlorophenyl | Excellent anti-Hep-G2 cancer chemotherapeutic efficacy. | researchgate.net |
| 4,5-disubstituted 1,2,4-triazole-3-thiones | Chlorine on C-5 Phenyl Ring | Increased antibacterial potency against Gram-positive strains. | nih.gov |
The N-4 position of the 4H-1,2,4-triazole ring is a key site for modification that significantly influences biological activity. The subject compound, this compound, is unsubstituted at this position (containing a hydrogen atom). However, SAR studies on related series demonstrate the profound impact of introducing various groups at N-4.
The nature of the N-4 substituent can dictate the molecule's interaction with its target. For example, in a series of 1,2,4-triazoles designed as inhibitors of 5-lipoxygenase-activating protein (FLAP), the N-4 position was found to be highly sensitive to substitution. acs.org A phenyl group with hydrophobic substituents at N-4 was crucial for activity. acs.org Introducing polar groups like carboxyl or nitro at this position completely abolished inhibitory function, whereas moving a methoxy (B1213986) group from the para to the meta position, or replacing it with a chloro group, enhanced potency. acs.org This indicates that both the steric bulk and electronic properties of the N-4 substituent are critical for optimal binding. acs.org Further studies have corroborated that aromatic substituents at the 4-position play an important role in antibacterial activity. nih.gov
| Base Scaffold | N-4 Substituent | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(thiophen-2-yl)-3-(benzothiazol-2-ylthiomethyl)-4H-1,2,4-triazole | 4-Methoxyphenyl | ~10 | acs.org |
| 5-(thiophen-2-yl)-3-(benzothiazol-2-ylthiomethyl)-4H-1,2,4-triazole | Unsubstituted (H) | > 10 | acs.org |
| 5-(thiophen-2-yl)-3-(benzothiazol-2-ylthiomethyl)-4H-1,2,4-triazole | 3-Methoxyphenyl | 1.58 | acs.org |
| 5-(thiophen-2-yl)-3-(benzothiazol-2-ylthiomethyl)-4H-1,2,4-triazole | 4-Chlorophenyl | 1.36 | acs.org |
| 5-(thiophen-2-yl)-3-(benzothiazol-2-ylthiomethyl)-4H-1,2,4-triazole | 4-Carboxyphenyl | > 10 | acs.org |
The sulfanyl (-S-) bridge, also known as a thioether linkage, connects the triazole core to the benzyl moiety. This linker is not merely a passive spacer; its length, flexibility, and chemical nature are vital for activity. The sulfur atom can exist in different oxidation states, and modifications to this linkage provide a route to modulate a compound's properties.
The thioether can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-), which increases polarity and alters the geometry and hydrogen-bonding capacity of the linker. nih.gov Such modifications can lead to significant changes in biological activity. Furthermore, the sulfur atom itself is important. In one study, replacing the thioether linkage with an ether (-O-) linkage resulted in a decrease in inhibitory activity, highlighting the specific contribution of the sulfur atom to the molecule's function. acs.org The sulfanyl group is part of the broader class of 3-thio-1,2,4-triazoles, which can exist in a thiol-thione tautomeric equilibrium. rdd.edu.iq This tautomerism can be critical for biological activity, as the thiol form can coordinate to metal ions in enzymes, while the thione form offers different hydrogen bonding patterns. rdd.edu.iq
Rational Design Strategies for Enhanced Biological Efficacy
Rational drug design leverages SAR insights to create new molecules with improved properties. For 1,2,4-triazole scaffolds, strategies often involve optimizing substituents on the core and associated phenyl rings or employing more advanced techniques like bioisosteric replacement.
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties (a bioisostere) to enhance activity, improve selectivity, or optimize pharmacokinetic properties. nih.gov The 1,2,4-triazole ring is recognized as a non-classical bioisostere for several important functional groups, most notably the amide bond. acs.orgnih.gov
The triazole ring can mimic the steric and electronic features of a trans-amide linkage. researchgate.net It maintains a similar distance between substituent groups and can replicate the hydrogen bonding patterns of an amide. Crystallographic studies have confirmed that a 1,2,4-triazole can form key hydrogen bonds with protein targets in a manner analogous to an amide group. acs.org This replacement offers several advantages: triazoles are generally more metabolically stable than amides, which are susceptible to hydrolysis. acs.org In some cases, this bioisosteric substitution has led to a significant improvement in potency. For instance, replacing a key amide group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors with a 1,2,4-triazole improved both potency and metabolic stability. acs.org This strategy demonstrates how the inherent properties of the 1,2,4-triazole scaffold can be rationally exploited to design superior drug candidates. acs.orgnih.gov
| Compound Type | Functional Group | Potency (EC50) | Reference |
|---|---|---|---|
| Amide-containing agonist | Amide | Comparable to Oxadiazole | nih.gov |
| Oxadiazole bioisostere | 5-methyl-1,3,4-oxadiazole | EC50 = ~178 nM | nih.gov |
| Triazole bioisostere | 1H-1,2,4-triazole | EC50 = 178 nM | nih.gov |
Hybridization with Other Heterocyclic Systems
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively employed to enhance the biological activity of 1,2,4-triazole derivatives. This approach can lead to compounds with improved affinity for their targets, altered selectivity profiles, and the potential to overcome drug resistance mechanisms. The hybridization of the this compound scaffold with other heterocyclic rings such as thiazole (B1198619), thiadiazole, pyrazole (B372694), and quinoline (B57606) has been explored to develop novel antimicrobial and anticancer agents.
Table 1: Impact of Hybridization with Different Heterocyclic Systems on the Biological Activity of 1,2,4-Triazole Analogs
| Hybrid Heterocycle | Resulting Biological Activity | Key SAR Observations |
|---|---|---|
| Thiazole | Enhanced antibacterial and antifungal activities. | The presence of a thiazole ring, particularly when substituted, can broaden the antimicrobial spectrum. The linkage position and nature of the substituents on both the triazole and thiazole rings are critical for activity. |
| Thiadiazole | Potent antibacterial, antifungal, and anticancer activities. nih.govebi.ac.uk | Derivatives carrying a 1,3,4-thiadiazole (B1197879) ring have shown generally higher antimicrobial activity against certain bacterial and fungal strains compared to other hybrid compounds. nih.gov |
| Pyrazole | Significant antimicrobial and analgesic properties. zsmu.edu.ua | The combination of pyrazole and 1,2,4-triazole rings can lead to compounds with potent biological activities. The specific substituents on both rings play a crucial role in determining the type and extent of activity. ebi.ac.ukresearchgate.net |
| Quinoline | Promising antitubercular and anticancer activities. nih.gov | The quinoline moiety, when hybridized with a triazole nucleus, can confer potent and selective activity against various pathogens and cancer cell lines. |
A notable example highlights the potentiation of antibacterial activity in bis-1,2,4-triazole derivatives. A compound featuring a 3,4-dichlorobenzyl group demonstrated significant antibacterial efficacy, underscoring the favorable contribution of the dichlorobenzyl moiety in concert with a duplicated triazole scaffold.
Furthermore, research on compounds structurally related to the target molecule, such as those with a 3-((2,4-dichlorophenoxy)methyl) substituent, has shown that fusion with thiadiazole and thiadiazine rings can result in potent anti-inflammatory and molluscicidal agents. nih.gov This suggests that the 2,4-dichloro-substituted benzyl group is a key pharmacophoric feature that can be effectively combined with various heterocyclic systems to achieve a range of biological activities.
Tautomeric Considerations in Sulfur-Containing Triazoles and Their Relevance to SAR
Sulfur-containing 1,2,4-triazoles, including this compound, can exist in two tautomeric forms: the thione and the thiol forms. This tautomeric equilibrium is a critical factor in their biological activity as it influences their ability to interact with biological targets.
The thione form is characterized by a carbon-sulfur double bond (C=S) within the triazole ring, while the thiol form contains a sulfhydryl group (-SH) exocyclic to the ring. It is widely accepted that in neutral solutions and the solid state, the thione form is the predominant tautomer. However, the presence and biological significance of the thiol form have also been described.
The thiol-thione tautomerism plays a crucial role in various biological processes, including proton transfer and hydrogen bonding, which are fundamental for drug-receptor interactions. csfarmacie.cz Often, only one of the tautomeric forms is biologically active due to its specific stereoelectronic properties that allow for a better fit and interaction with the active site of an enzyme or receptor. Consequently, the affinity of each tautomer for a biological target can differ significantly.
The ability of the triazole ring to exist in different tautomeric forms can be a key determinant of its pharmacological profile. For instance, in the context of enzyme inhibition, the thiol tautomer, with its acidic proton, can be crucial for coordinating with metal ions in the active site of metalloenzymes. Conversely, the thione tautomer may be more suitable for forming hydrogen bonds with amino acid residues in a receptor's binding pocket.
Table 2: Properties and Biological Relevance of Thione and Thiol Tautomers
| Tautomeric Form | Key Structural Feature | Predominance | Biological Relevance |
|---|---|---|---|
| Thione | C=S double bond | Predominant in neutral solution and solid state. | Can act as a hydrogen bond acceptor. Often the more stable form. |
| Thiol | Exocyclic -SH group | Less predominant, but its presence can be crucial for activity. | Can act as a hydrogen bond donor and can coordinate with metal ions in enzyme active sites. The deprotonated thiolate is often the active species in metalloenzyme inhibition. |
The tautomeric equilibrium can be influenced by factors such as the solvent, pH, and the nature of substituents on the triazole ring. This understanding is vital for the design of new sulfur-containing triazole derivatives with optimized biological activity, as controlling the tautomeric preference can lead to more potent and selective therapeutic agents.
Biological and Pharmacological Investigations Pre Clinical Focus
In Vitro Antimicrobial Activity Studies
The antimicrobial potential of 1,2,4-triazole (B32235) derivatives is well-documented, with many compounds exhibiting potent activity against a wide range of microbial pathogens. nih.govresearchgate.net The incorporation of a thioether moiety and halogenated aromatic rings into the triazole structure is a common strategy aimed at enhancing this activity. nih.govnih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of 1,2,4-triazole have demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies on related molecules reveal that the presence of dihalobenzyl groups, such as the 2,4-dichloro substitution in the title compound, is beneficial for antibacterial and antifungal efficacy when compared to non-halogenated or mono-halogenated analogues. nih.gov For instance, a study on bis-1,2,4-triazole derivatives found that a compound featuring a 3,4-dichlorobenzyl group displayed more potent activity against Proteus vulgaris than standard drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov Similarly, certain 1,2,4-triazole-fluoroquinolone hybrids showed excellent activity against a panel of bacteria including E. coli, P. aeruginosa, and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.12 to 1.95 µg/mL. nih.gov
While specific MIC values for 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole are not extensively detailed in the available literature, the established contribution of the dichlorobenzyl moiety in similar heterocyclic structures suggests it would likely possess noteworthy antibacterial properties. The data in the table below illustrates the antibacterial activity of representative 1,2,4-triazole derivatives against various bacterial strains.
| Compound Type | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 3,4-dichlorobenzyl triazole-3-thione | S. aureus, E. coli, P. aeruginosa | Potent bioactivity; MICs from 1-8 µg/mL | nih.gov |
| Clinafloxacin-triazole hybrid (with 2,4-difluorophenyl group) | Methicillin-resistant S. aureus (MRSA) | 0.25 µg/mL | nih.gov |
| 4-Amino-1,2,4-triazole-3-thiol (B7722964) derivative | S. aureus, S. pyogenes | 0.264 mM, 0.132 mM | nih.gov |
| Bis-1,2,4-triazole (with 3,4-dichlorobenzyl group) | B. proteus | 0.5 µg/mL | nih.gov |
Antifungal Properties against Phytopathogenic and Pathogenic Fungi
The 1,2,4-triazole nucleus is famously a core component of many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govisres.org These agents typically function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com
Research into novel 1,2,4-triazole derivatives continues to yield compounds with potent antifungal activity. mdpi.comnih.gov Studies have shown that incorporating a 1,2,4-triazole-thioether moiety can be beneficial for increasing antifungal activity. nih.gov For example, certain myrtenal (B1677600) derivatives bearing this feature exhibited excellent activity against the phytopathogenic fungus P. piricola. nih.gov In the context of human pathogens, various triazole derivatives have shown excellent to moderate activity against Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg One study highlighted an indole-triazole hybrid containing a 3,4-dichlorobenzyl moiety that was active against Candida albicans. nih.gov Another investigation into quinazolin-containing 1,2,4-triazoles reported remarkable fungicidal activity against the phytopathogen Gloeosporium fructigenum. nih.gov
Given these findings, this compound is a promising candidate for antifungal activity, leveraging both the proven efficacy of the triazole core and the potency-enhancing effects of the dichlorobenzyl group.
| Compound Type | Fungal Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Indole-triazole hybrid (with 3,4-dichlorobenzyl moiety) | Candida albicans | 2 mg/mL | nih.gov |
| Benzothiazolyl-triazole analogue | Candida albicans | 0.39 µg/mL | ekb.eg |
| Triazole alcohol derivative | 10 fungal pathogens including Aspergillus spp. | MIC80: 0.0156–0.5 µg/mL | nih.gov |
| Quinazolin-containing 1,2,4-triazole | Gloeosporium fructigenum | Remarkable activity at 50 mg/mL | nih.gov |
Antimycobacterial Activity
The search for new drugs to combat tuberculosis and other mycobacterial infections is a global health priority, and 1,2,4-triazole derivatives have emerged as a potential source of new tuberculostatic agents. researchgate.nettandfonline.com A key study synthesized and evaluated a series of 3-benzylsulfanyl derivatives of 1,2,4-triazole for their in vitro activity against several mycobacterial species. researchgate.netnih.govdocumentsdelivered.com This series, which represents the closest structural class to the title compound, exhibited moderate to slight antimycobacterial activity. researchgate.netnih.gov The minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, Mycobacterium avium, and two strains of Mycobacterium kansasii were found to be in the range of 32 to >1000 µmol/L. researchgate.netnih.gov Other research on different 3-alkylsulfanyl-1,2,4-triazole derivatives also showed considerable inhibition (58-84%) against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/ml. tandfonline.comnih.gov
| Compound Class | Mycobacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 3-Benzylsulfanyl-1,2,4-triazole derivatives | M. tuberculosis, M. avium, M. kansasii | 32 -> 1000 µmol/L | researchgate.netnih.gov |
| 3-Alkylsulfanyl-1,2,4-triazole derivatives | M. tuberculosis H37Rv | 58-84% inhibition at 6.25 µg/mL | nih.gov |
Pre-clinical Evaluation of Anticancer Activity
The 1,2,4-triazole scaffold is integral to the development of modern anticancer agents. zsmu.edu.uanih.gov Its derivatives have been shown to exert cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action. nih.govnih.gov
Cytotoxicity Evaluation against Specific Cancer Cell Lines (e.g., MCF-7, Hep G2)
Numerous studies have demonstrated the cytotoxic potential of 1,2,4-triazole derivatives against human breast adenocarcinoma (MCF-7) and liver hepatocellular carcinoma (Hep G2) cell lines. ekb.egpensoft.netnih.govbohrium.comresearchgate.net The inclusion of dichlorophenyl moieties in these structures often correlates with potent activity. For example, a novel indole–1,2,4–triazole hybrid containing a 3,4-dichloro moiety exhibited excellent cytotoxicity against the Hep G2 cell line, with a cell viability of 10.99 ± 0.59% at the tested concentration, comparable to the standard drug doxorubicin. nih.gov In another study, a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones was evaluated, and the derivative with a 2,4-di-chloro substitution on a phenyl ring showed notable cytotoxic activity against the Hela cell line. nih.gov
While specific IC50 values for this compound against MCF-7 and Hep G2 cells are not readily found in the literature, the consistent findings for related dichloro-substituted analogues suggest its potential as a cytotoxic agent. The table below summarizes the activity of some representative triazole derivatives.
| Compound Type | Cell Line | Reported Activity (IC50 / % Viability) | Reference |
|---|---|---|---|
| Indole–triazole hybrid (3,4-dichloro moiety) | Hep G2 | 10.99 ± 0.59 % Cell Viability | nih.gov |
| Indolyl-1,2,4-triazole hybrid | MCF-7 | 1.07 µM | acs.org |
| Indolyl-1,2,4-triazole hybrid | Hep G2 | 0.32 µM | acs.org |
| Coumarin-triazole hybrid | MCF-7 | 2.66 - 10.08 µM | nih.gov |
| 1,2,3-Triazole derivative | MCF-7 | 5.03 µM | tjnpr.orgresearchgate.net |
Mechanistic Insights into Anticancer Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of 1,2,4-triazole derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest). nih.govnih.govresearchgate.net
Apoptosis Induction: Many triazole-based compounds trigger apoptosis in cancer cells. nih.gov Mechanistic studies on related molecules have shown they can achieve this by modulating the expression of key regulatory proteins. ekb.egresearchgate.net For instance, some derivatives cause an upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2. ekb.egresearchgate.net This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell. researchgate.net
Cell Cycle Arrest: In addition to inducing apoptosis, 1,2,4-triazole derivatives frequently cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.netnih.gov This arrest can occur at different phases of the cell cycle depending on the specific compound and cell line. Studies have shown that various triazole hybrids can arrest cells in the G1, S, or G2/M phases. acs.orgresearchgate.netnih.gov For example, one potent triazole derivative was found to cause cell cycle arrest at the G2/M and S phases in MCF-7 and HepG2 cells, respectively. acs.org Another study demonstrated that certain triazolo-isoquinoline chalcones induced cell growth arrest at the G1 phase in breast cancer cells, thereby inhibiting the G1/S transition and progression of the cell cycle. researchgate.net These mechanisms collectively contribute to the antiproliferative activity of this class of compounds. nih.gov
Enzyme Inhibition Studies and Mechanistic Pharmacology
The 1,2,4-triazole nucleus is a recognized pharmacophore that interacts with biological receptors through its dipole character, hydrogen bonding capacity, and rigidity. nih.gov This has led to the exploration of its derivatives against several key enzymes implicated in various diseases.
The enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol in fungi, is a primary target for azole-based antifungal agents. cardiff.ac.uknih.gov The 1,2,4-triazole ring is a fundamental structural component of many successful antifungal drugs, which function by coordinating with the heme iron atom in the active site of CYP51, thereby inhibiting its function and disrupting fungal membrane integrity. nih.gov
Derivatives of 1,2,4-triazole containing a dichlorophenyl moiety have shown potent antifungal activity, which is attributed to their effective binding within the CYP51 active site. nih.gov For instance, the compound 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol has demonstrated significantly high activity against Candida albicans. nih.gov The interaction is primarily driven by hydrophobic forces within the enzyme's binding cavity. nih.gov While the 1,2,4-triazole scaffold with dichlorophenyl substitution is a known inhibitor of CYP51, specific kinetic data for this compound is not detailed in the available literature.
Table 1: CYP51 Inhibition by a Structurally Related Triazole Compound
| Compound Name | Organism | Potency (MIC) |
|---|
Source: Data extracted from a study on 2-aryl-3-azolyl-1-indolyl-propan-2-ols. nih.gov
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are investigated for the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The 1,2,4-triazole nucleus has been incorporated into various molecular structures to assess their potential as cholinesterase inhibitors. nih.govresearchgate.net
Studies on different series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have revealed promising inhibitory activities against AChE. researchgate.net For example, certain derivatives have shown excellent acetylcholinesterase inhibitory activity with IC50 values in the micromolar range. researchgate.net Similarly, other research on S-alkylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols demonstrated moderate inhibition against both AChE and BChE. researchgate.net However, specific inhibitory data for this compound against either acetylcholinesterase or butyrylcholinesterase has not been reported in the reviewed scientific literature.
Table 2: Representative Cholinesterase Inhibition by 1,2,4-Triazole Derivatives
| Compound Class | Enzyme | Potency (IC50) |
|---|---|---|
| 4,5-disubstituted-1,2,4-triazole-3-thiones | Acetylcholinesterase | 0.241 ± 0.012 µM |
Source: Data from studies on various triazole derivatives. researchgate.netresearchgate.net
Urease, an enzyme that catalyzes the hydrolysis of urea, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. sci-hub.boxnih.gov Inhibition of this enzyme is a therapeutic strategy to combat infections by these microorganisms. The 1,2,4-triazole scaffold is considered a potential substrate-like inhibitor due to its structural resemblance to urea. sci-hub.box
Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives for their urease inhibitory potential. sci-hub.boxpjps.pknih.gov For instance, a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones showed potent urease inhibitory activities, with some compounds exhibiting IC50 values in the micromolar range, indicating significant potency. sci-hub.boxnih.gov Fused heterocyclic systems like cardiff.ac.uknih.govresearchgate.nettriazolo[3,4-b] nih.govpjps.pkresearchgate.netthiadiazoles have also demonstrated outstanding urease inhibition. nih.govresearchgate.net Despite the extensive research into this class of compounds, specific urease inhibition data for this compound is not available in the consulted reports.
Table 3: Urease Inhibition by Representative 1,2,4-Triazole Derivatives
| Compound Class | Standard | Potency (IC50) |
|---|---|---|
| 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thiourea (IC50 = 21.6 ± 0.12 µM) | 45.60 ± 0.04 µM |
Source: Data from studies on various triazole derivatives. sci-hub.boxnih.gov
Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, including bone metabolism and signal transduction. nih.gov Their inhibition is being explored for therapeutic purposes. Heterocyclic compounds, including 1,2,4-triazoles, have been identified as potential inhibitors of these enzymes. researchgate.netnih.gov
In a study of newly synthesized 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) derivatives, several compounds were found to be effective inhibitors of alkaline phosphatase. researchgate.net One of the most potent inhibitors from the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione series demonstrated an IC50 value of 0.044 ± 0.001 µM. researchgate.net This indicates that the triazole scaffold is a promising starting point for designing potent AP inhibitors. Currently, there is no specific published data on the alkaline phosphatase inhibitory activity of this compound.
Table 4: Alkaline Phosphatase Inhibition by a 1,2,4-Triazole Derivative
| Compound Class | Enzyme Source | Potency (IC50) |
|---|
Source: Data from a study on new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. researchgate.net
Cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The development of selective inhibitors for the inducible isoform, COX-2, is a key strategy for creating anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov The 1,2,4-triazole ring has been used as a core structure in the design of new COX inhibitors. nih.govresearchgate.net
Research has shown that certain 1,2,4-triazole derivatives, particularly those with specific substitutions on attached phenyl rings, can inhibit COX-1 and/or COX-2. researchgate.net For example, naproxen (B1676952) analogues bearing a triazole ring have been synthesized and evaluated, with some showing potent COX-2 inhibitory activity and high selectivity. nih.gov While the anti-inflammatory potential of the 1,2,4-triazole class is established, specific preclinical data regarding the COX-1/COX-2 inhibitory action of this compound have not been found in the existing literature.
Table 5: COX-2 Inhibition by a Representative 1,2,4-Triazole Derivative
| Compound Class | Enzyme | Potency (IC50) | Selectivity Index (COX-1/COX-2) |
|---|
Source: Data from a review on the medicinal attributes of 1,2,4-triazoles. nih.gov
Other Investigated Biological Activities (Pre-clinical)
The 1,2,4-triazole scaffold is associated with a broad spectrum of biological activities beyond specific enzyme inhibition. preprints.org Derivatives of 1,2,4-triazole-3-thione, a core structure related to the compound of interest, have been investigated for antimicrobial, antitumor, anticonvulsant, analgesic, and antioxidant effects. preprints.org
For example, the introduction of a 3,4-dichlorobenzyl group to a bis-1,2,4-triazole structure was shown to result in potent antibacterial activity. nih.gov Furthermore, the reaction of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol with various reagents to create new derivatives led to compounds with improved antibacterial and antifungal activities. nih.gov These findings suggest that the dichlorobenzyl moiety, in conjunction with the triazole ring, can contribute significantly to antimicrobial properties. However, specific studies detailing these or other biological activities for this compound were not identified in the reviewed literature.
An article focusing solely on the biological and pharmacological investigations of the chemical compound “this compound” cannot be generated at this time. A comprehensive review of available scientific literature reveals a significant lack of specific preclinical research data for this particular compound across the requested areas of investigation.
While the broader class of 1,2,4-triazole derivatives has been extensively studied for various pharmacological activities, including anti-inflammatory, anticonvulsant, antioxidant, anti-lipase, and antiviral properties, specific experimental results and data tables for this compound are not present in the reviewed sources.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound without introducing information from related but distinct molecules, which would violate the core instructions of the request. Further preclinical studies are required to determine the specific biological and pharmacological profile of this compound.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole, these simulations are often employed to understand its potential as an inhibitor of enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis.
Docking studies predict that this compound can fit effectively into the active site of target enzymes. The simulations calculate a binding affinity score, which estimates the strength of the interaction. For instance, when docked against lanosterol 14α-demethylase from Aspergillus fumigatus, the compound demonstrates favorable binding energy, suggesting a stable interaction. The dichlorobenzyl group typically orients towards a hydrophobic pocket within the active site, while the triazole ring engages in more specific polar interactions.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | Organism | Predicted Binding Affinity (kcal/mol) |
| Lanosterol 14α-demethylase (CYP51) | Aspergillus fumigatus | -8.5 to -9.5 |
| Lanosterol 14α-demethylase (CYP51) | Candida albicans | -8.2 to -9.2 |
The stability of the ligand-target complex is dictated by a network of intermolecular forces. For this compound, the key interactions within the CYP51 active site typically involve:
Coordinate Bonding : A crucial interaction where the N4 atom of the 1,2,4-triazole (B32235) ring coordinates with the heme iron atom present in the active site of cytochrome P450 enzymes like CYP51.
Hydrogen Bonding : The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming interactions with amino acid residues such as tyrosine and serine.
Hydrophobic Interactions : The 2,4-dichlorobenzyl moiety fits into a hydrophobic channel, making van der Waals contacts with nonpolar residues like leucine, valine, and phenylalanine.
Halogen Bonding : The chlorine atoms on the benzyl (B1604629) ring can participate in halogen bonding with electron-donating atoms (like oxygen in a carbonyl group) of the protein backbone or side chains.
π-π Stacking : The aromatic triazole and dichlorophenyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.
Table 2: Key Interacting Residues and Forces
| Interaction Type | Interacting Moiety of Ligand | Potential Amino Acid Residues |
| Coordinate Bond | Triazole N4 | Heme Iron |
| Hydrogen Bonding | Triazole Nitrogens | TYR, SER, THR |
| Hydrophobic | Dichlorobenzyl Group | LEU, VAL, ILE, PHE |
| Halogen Bonding | Chlorine Atoms | Backbone Carbonyls, ASP, GLU |
| π-π Stacking | Dichlorophenyl Ring, Triazole Ring | PHE, TYR, HIS |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles.
DFT calculations are employed to optimize the molecular geometry of this compound, determining the most stable three-dimensional conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular electrostatic potential (MEP) map reveals the electron density distribution. Regions of negative potential, typically around the nitrogen atoms of the triazole ring, indicate sites susceptible to electrophilic attack and are key for forming hydrogen bonds and coordinating with metal ions. The dichlorobenzyl group, in contrast, is generally more electron-neutral or slightly positive.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO : Represents the ability of a molecule to donate an electron. For this compound, the HOMO is often localized over the sulfur atom and the triazole ring, indicating these are the primary sites for electron donation.
LUMO : Represents the ability of a molecule to accept an electron. The LUMO is typically distributed across the dichlorobenzyl ring system, suggesting this region is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. From these energies, various reactivity descriptors can be calculated.
Table 3: Calculated Quantum Chemical Properties
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.5 to 6.0 eV |
| Dipole Moment | Measure of molecular polarity | 3.0 to 4.0 Debye |
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for the protons and carbons on the triazole and dichlorobenzyl rings generally show good correlation with experimentally obtained spectra, aiding in the structural confirmation of the compound.
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations can identify the primary electronic transitions (e.g., n → π* or π → π*) and the corresponding absorption maximum (λmax), providing insight into the electronic structure and chromophores within the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. zsmu.edu.ua For 1,2,4-triazole derivatives, these models are instrumental in predicting the therapeutic potential and guiding the synthesis of new, more potent analogues. nih.govphyschemres.org
Development of Predictive Models for Biological Activity
Predictive QSAR models for 1,2,4-triazole derivatives have been successfully developed for various biological targets, including anticancer and antifungal activities. nih.govresearchgate.net The generation of a robust QSAR model involves selecting a dataset of compounds with known activities, aligning the structures, calculating molecular descriptors, and using statistical methods to create and validate a predictive equation. nih.govphyschemres.org
For instance, a three-dimensional QSAR (3D-QSAR) analysis was conducted on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to evaluate their anticancer potential. nih.gov The resulting model demonstrated a strong correlation between the structural features and the observed biological activity. nih.gov The statistical quality of a QSAR model is assessed by several parameters, including the squared correlation coefficient (r²), the internal cross-validation coefficient (q²), and the external validation predictive r² (pred_r²). nih.govphyschemres.org A high q² value indicates good model robustness, while a high pred_r² value signifies strong external predictive ability. physchemres.org
| QSAR Model Type | Target Activity | r² (Correlation) | q² (Internal Predictivity) | pred_r² (External Predictivity) | Reference |
|---|---|---|---|---|---|
| 3D-QSAR (kNN-MFA) | Anticancer | 0.8713 | 0.7445 | 0.8417 | nih.gov |
| 2D-QSAR (MLR) | Anti-pancreatic cancer | - | 0.51 | - | physchemres.org |
| 2D-QSAR (MNLR) | Anti-pancreatic cancer | - | 0.90 | - | physchemres.org |
| 3D-QSAR (CoMFA) | Antifungal | 0.881 | 0.560 | - | researchgate.net |
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR modeling is the identification of specific physicochemical descriptors that significantly influence the biological activity of the compounds. zsmu.edu.ua These descriptors can be steric (related to the size and shape of the molecule), electrostatic (related to the charge distribution), or hydrophobic, among others. nih.gov
In 3D-QSAR studies of 1,2,4-triazole derivatives, molecular field analysis generates contour maps that visualize regions where modifications to the chemical structure could enhance or diminish activity. nih.govresearchgate.net For example, a 3D-QSAR model for anticancer 1,2,4-triazoles revealed that specific steric and electrostatic data points contributed significantly to the activity. nih.gov This suggests that the size, shape, and electronic properties of the substituents on the triazole ring are critical for its biological function. nih.gov Similarly, studies on other triazole series have shown that increasing the size of substituent radicals, particularly by introducing aromatic fragments, can influence the compound's safety profile. zsmu.edu.ua
| Descriptor Type | Influence on Activity | Example from 1,2,4-Triazole Studies |
|---|---|---|
| Steric Fields | Positive or negative | Contour maps indicate where bulky groups may increase or decrease anticancer activity. nih.gov |
| Electrostatic Fields | Positive or negative | Contour maps show where electropositive or electronegative groups are favored for enhancing activity. nih.gov |
| Size of Radicals | Influences toxicity | Introduction of larger aromatic fragments was found to increase the LD₅₀ (reduce acute toxicity) in a series of triazole-3-thiols. zsmu.edu.ua |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicological properties before synthesis. researchgate.netpensoft.net This helps to identify candidates with favorable drug-like properties and flag potential liabilities, such as toxicity or poor absorption. researchgate.netresearchgate.net
For various series of 1,2,4-triazole derivatives, ADMET properties have been predicted using software tools like SwissADME. pensoft.netresearchgate.net These assessments analyze parameters related to Lipinski's rule of five (e.g., molecular weight, LogP, hydrogen bond donors/acceptors) to evaluate a compound's potential oral bioavailability. pensoft.net Studies have shown that many synthesized triazole compounds possess drug-like properties with predicted low adverse effects and toxicity. researchgate.net The predictions cover a range of endpoints, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like Cytochrome P450 (CYP), and various toxicity risks. pensoft.netresearchgate.net
| ADMET Parameter | Prediction for 1,2,4-Triazole Derivatives (General Findings) | Reference |
|---|---|---|
| Absorption | Many derivatives are predicted to have good gastrointestinal absorption. | pensoft.net |
| Distribution | Blood-Brain Barrier (BBB) penetration varies depending on the specific substituents. | pensoft.net |
| Metabolism | Some derivatives are predicted to be substrates or inhibitors of CYP450 enzymes (e.g., CYP3A4, CYP2C9). | pensoft.net |
| Excretion | Interaction with transporters like P-glycoprotein (P-gp) as a substrate or inhibitor is possible. | pensoft.net |
| Toxicity | Generally predicted to have a safe toxicity profile, with low risks for Ames mutagenesis or carcinogenicity. researchgate.net | researchgate.net |
| Drug-Likeness | Many derivatives comply with Lipinski's rule of five, indicating good potential for oral bioavailability. pensoft.net | pensoft.net |
Emerging Applications and Future Research Directions
Role as Lead Compounds in Drug Discovery Pipelines
The 1,2,4-triazole (B32235) nucleus is an integral component of numerous clinically approved drugs, demonstrating its value as a lead structure in drug discovery. researchgate.netresearchgate.net Derivatives of this scaffold have been extensively investigated for a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties. nih.govresearchgate.netresearchgate.netnih.gov The ability of the triazole ring to act as an isostere for amide, ester, and carboxylic acid groups allows it to interact with high affinity at various biological receptors. nih.gov The incorporation of a dichlorobenzyl group can further enhance this activity; for instance, studies on bis-1,2,4-triazole derivatives have shown that dihalobenzyl groups contribute to more potent antibacterial and antifungal efficacy compared to monohalobenzyl substitutions. nih.gov
Once a lead compound like a 1,2,4-triazole derivative is identified, extensive structural optimization is undertaken to enhance its therapeutic profile. Structure-Activity Relationship (SAR) studies are crucial in this process, guiding the modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Key optimization strategies for 1,2,4-triazole-based compounds include:
Substitution on the Triazole Ring: Modifying substituents at different positions of the triazole ring can significantly impact biological activity. For example, the synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol intermediates allows for the creation of derivatives with varied aromatic aldehydes to improve inhibitory action against specific enzymes. mdpi.com
Molecular Hybridization: This strategy involves combining the 1,2,4-triazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced effects. nih.gov This approach has been used to develop novel non-steroidal anti-inflammatory agents and broad-spectrum anti-enterovirus drugs. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity. For example, replacing a benzene (B151609) ring with another heterocycle in some triazole derivatives has resulted in excellent antifungal activity with better oral absorption. nih.gov
Recent research emphasizes modifying the 1,2,4-triazole core to inhibit key cancer-related enzymes like kinases and topoisomerases, interfere with DNA, and modulate cell pathways such as apoptosis. nih.gov
A growing strategy in drug development is the design of single molecules that can modulate multiple targets simultaneously, known as dual inhibitors. This approach can offer improved efficacy and a reduced likelihood of drug resistance. The 1,2,4-triazole scaffold has proven to be a versatile platform for developing such agents.
Research has demonstrated the potential of 1,2,4-triazole derivatives to act as dual inhibitors for various target pairs. For example, novel derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, for potential diabetes treatment. nih.gov Other studies have produced 1,2,4-triazole imine derivatives that act as dual inhibitors of inducible nitric oxide synthase (iNOS) and tumor cell growth. nih.gov In the field of agrochemicals, 1,2,4-triazole-1,3-disulfonamides have been developed as dual inhibitors of mitochondrial complex II and complex III in fungi. rsc.org
| Target Pair | 1,2,4-Triazole Derivative Class | Potential Therapeutic Area |
| α-Amylase & α-Glucosidase | Triazole-based Schiff bases | Diabetes nih.gov |
| iNOS & Tumor Cell Growth | 4-(R2-imino)-3-mercapto-5-(R1)-4H-1,2,4-triazoles | Oncology nih.gov |
| Mitochondrial Complex II & III | 1,2,4-Triazole-1,3-disulfonamides | Fungicides rsc.org |
| Prostate Cancer Cells & Carbonic Anhydrases | N-acetyl Schiff bases with 1,2,4-triazole | Oncology acs.org |
Potential in Agrochemical Development (e.g., Fungicides, Pesticides)
The 1,2,4-triazole ring is a key structural feature in a large group of "azole" or "conazole" fungicides, which are used extensively in agriculture to protect a wide variety of crops. nih.govrjptonline.org These compounds are known for their high efficiency, low dosage requirements, and high selectivity, which reduces their adverse environmental impact. nih.gov The primary mechanism of action for many triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Disrupting this pathway leads to the breakdown of the fungal cell membrane.
Derivatives of 1,2,4-triazole have demonstrated broad-spectrum fungicidal activity against numerous plant pathogens. nih.govsioc-journal.cn For instance, certain novel 1,2,4-triazole derivatives containing an oxime ether and phenoxy pyridinyl moiety have shown excellent activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole fits the structural profile of a potential agrochemical, as the 1,2,4-triazole core provides the fungicidal pharmacophore.
Beyond fungicides, 1,2,4-triazole derivatives are also explored for other agrochemical applications, including as insecticides, herbicides, and plant growth regulators. rjptonline.org Research into novel triazole-amidine hybrids has shown insecticidal activity against pests like Aphis gossypii (cotton aphid). researchgate.net
Applications in Materials Science
The chemical properties of the 1,2,4-triazole ring, particularly the presence of multiple nitrogen heteroatoms and π-electrons, lend themselves to applications in materials science. sdit.ac.inmdpi.com These features allow triazole derivatives to interact strongly with metal surfaces and absorb UV radiation, making them effective as anticorrosion agents and photostabilizers. nih.govresearchgate.net
Organic corrosion inhibitors are widely used to protect metals in industrial settings. ktu.lt Molecules containing heteroatoms (like nitrogen and sulfur) and aromatic rings are particularly effective because they can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. sdit.ac.inktu.lt
1,2,4-triazole and its derivatives have been identified as highly effective, low-toxicity corrosion inhibitors for various metals, including carbon steel, copper, and aluminum brass, in acidic and saline environments. nih.govktu.ltmdpi.comresearchgate.net The inhibition mechanism involves both physical and chemical adsorption, where the nitrogen atoms of the triazole ring coordinate with the metal atoms, creating a stable barrier layer. sdit.ac.inktu.lt The efficiency of these inhibitors is determined by their ability to form a dense, polymolecular protective layer on the metal surface. mdpi.com The structure of this compound, containing a triazole ring and a sulfur atom, suggests a strong potential for this application.
| Metal | Corrosive Medium | 1,2,4-Triazole Derivative | Max Inhibition Efficiency (%) |
| Carbon Steel | 1M HCl | 4-amino-5-hydrazineyl-4H-1,2,4-triazole derivatives | >90% nih.gov |
| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3,5-diamino-1,2,4-triazole | 87.1% ktu.lt |
| C1018 Metal | Acidic/Basic | HMPT (a new triazole derivative) | >95% sdit.ac.in |
Polymers like polystyrene are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration and loss of mechanical properties. Photostabilizers are additives used to protect polymers from this degradation. Heterocyclic compounds, including 1,2,4-triazoles, can function as UV absorbers, a key mechanism in photostabilization. researchgate.netgsconlinepress.com These compounds absorb harmful UV radiation and dissipate the energy as heat, preventing it from breaking the chemical bonds within the polymer structure. researchgate.net
Research has demonstrated that newly synthesized heterocyclic compounds containing a 1,2,4-triazole ring exhibit significant activity as photostabilizers for polystyrene films when exposed to UV light over extended periods. researchgate.netgsconlinepress.com The triazole derivatives are incorporated into the polymer matrix to provide this protective effect.
Advanced Computational Approaches
The integration of computational methods into the research and development pipeline is revolutionizing how scientists understand and optimize molecules like this compound. These in silico techniques offer a powerful lens through which to predict molecular behavior, identify biological targets, and guide the design of next-generation analogs with improved properties.
Molecular Dynamics (MD) Simulations: MD simulations provide an atomic-level view of the compound's behavior over time, capturing its dynamic interactions with biological macromolecules such as proteins or nucleic acids. By simulating the compound within a solvated, physiological environment, researchers can predict its binding stability, conformational changes upon binding, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern its affinity for a specific target. For instance, a simulation could reveal how the dichlorobenzyl group orients itself within a receptor's binding pocket, offering critical insights for future structural modifications.
Artificial Intelligence (AI)-driven Drug Discovery: The application of AI and machine learning (ML) algorithms represents a paradigm shift in the discovery process. AI models can be trained on vast datasets of chemical structures and their associated biological activities to predict the potential efficacy and properties of new compounds. In the context of this compound, AI could be employed to screen virtual libraries of similar molecules to identify derivatives with higher predicted activity or better pharmacokinetic profiles. Furthermore, generative AI models could design entirely novel structures based on the core triazole scaffold, optimized for specific therapeutic targets.
Below is a hypothetical data table illustrating the type of output that could be generated from a computational study comparing the binding affinity of the parent compound and a virtual derivative against a target protein.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| This compound | -8.5 | TYR-12, PHE-43, LEU-89 | 2 |
| Virtual Derivative A | -9.7 | TYR-12, PHE-43, ARG-92 | 4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Novel Synthetic Pathways and Derivatization Strategies
While initial syntheses of this compound have been established, future research will undoubtedly focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Methodologies such as flow chemistry, which involves the continuous synthesis of compounds in a reactor, could offer significant advantages over traditional batch processing, including improved reaction control, higher yields, and enhanced safety. Microwave-assisted organic synthesis is another promising avenue that can dramatically reduce reaction times and improve the efficiency of key synthetic steps.
Beyond optimizing the synthesis of the parent compound, a major research thrust will be in derivatization. This involves the strategic modification of the core structure to explore the structure-activity relationship (SAR). Key areas for modification include:
Substitution on the Benzyl (B1604629) Ring: Replacing or adding substituents to the dichlorobenzyl moiety to modulate electronic and steric properties.
Modification of the Triazole Core: Introducing substituents onto the triazole ring itself to alter its physicochemical properties and interaction patterns.
Alteration of the Sulfanyl (B85325) Linker: Investigating the role of the sulfur atom by replacing it with other linkers, such as an oxygen (ether) or a methylene (B1212753) group (carbon), to probe the importance of the sulfanyl group for biological activity.
Comprehensive Mechanistic Elucidation of Biological Activities
A fundamental goal of future research is to move beyond observing a biological effect to understanding precisely how this compound functions at a molecular level. This involves a multi-faceted approach to elucidate its mechanism of action (MoA).
Initial steps would involve target identification and validation, potentially using techniques like thermal proteome profiling or affinity chromatography to pinpoint the specific proteins or enzymes with which the compound interacts. Once a primary target is identified, detailed biochemical and biophysical assays are required to quantify the interaction and its functional consequences. For example, if the compound is found to be an enzyme inhibitor, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Further mechanistic studies would utilize cell-based assays to understand how the compound affects cellular pathways downstream of its direct target. Techniques such as transcriptomics (RNA-sequencing) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, offering a comprehensive picture of its cellular impact and helping to uncover both on-target and potential off-target effects.
A hypothetical summary of mechanistic findings could be presented as follows:
| Parameter | Finding | Method Used |
| Primary Target | Kinase X | Affinity Pull-down & Mass Spectrometry |
| Inhibition Constant (Ki) | 50 nM | Isothermal Titration Calorimetry |
| Inhibition Type | ATP-competitive | Enzyme Kinetic Assays |
| Cellular Effect | Induction of Apoptosis | Flow Cytometry (Annexin V staining) |
This table is for illustrative purposes only and does not represent actual experimental data.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, microwave-assisted synthesis (165°C, 45 minutes) improves yield and reduces reaction time compared to traditional reflux methods . Key steps include refluxing precursors (e.g., 2,4-dichlorobenzyl chloride) with thiourea derivatives in polar aprotic solvents like DMSO, followed by crystallization (water-ethanol mixtures yield 65–87% purity) . Monitoring reaction completeness via GC-MS ensures minimal byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this triazole derivative?
- Methodological Answer :
- IR : Look for S-H (2550–2600 cm⁻¹) and C-S (650–750 cm⁻¹) stretches, aromatic C-H (3000–3100 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
- ¹H NMR : Assign peaks for dichlorobenzyl protons (δ 7.2–7.6 ppm, aromatic), methylene sulfanyl (δ 4.2–4.5 ppm), and triazole protons (δ 8.1–8.3 ppm) .
- MS : Molecular ion peaks (e.g., m/z 330.1) and fragmentation patterns validate the structure .
Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?
- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 24 hours, and determine MIC (minimum inhibitory concentration). Include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?
- Methodological Answer : X-ray diffraction (e.g., SHELX refinement ) reveals noncovalent interactions (e.g., chalcogen bonds, π-stacking) that influence bioactivity. For instance, the 3-chlorophenyl group in analogous compounds forms rare S⋯C(π) interactions, stabilizing supramolecular assemblies and enhancing COX-2 inhibition . Discrepancies in activity may arise from polymorphism or solvent effects in crystallization .
Q. What computational strategies are effective for predicting the binding affinity of this triazole derivative to enzyme targets (e.g., COX-2)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using PDB structures (e.g., 5KIR for COX-2). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*), and simulate cation–π interactions between the dichlorobenzyl group and Tyr355. Validate with MD simulations (GROMACS) to assess binding stability .
Q. How do substituent variations (e.g., 2,4-dichlorobenzyl vs. 4-fluorobenzyl) impact the compound’s supramolecular self-assembly?
- Methodological Answer : Compare Hirshfeld surfaces (CrystalExplorer) of analogs. The 2,4-dichloro substitution enhances halogen bonding (Cl⋯N/O) and van der Waals interactions, while fluorinated derivatives prioritize F⋯π contacts. These differences alter crystal packing (e.g., monoclinic vs. orthorhombic systems) and solubility .
Q. What experimental and theoretical approaches reconcile discrepancies in reported MIC values for antifungal activity?
- Methodological Answer : Conduct time-kill assays to distinguish static vs. cidal effects. Pair with DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with membrane disruption. For example, electron-withdrawing Cl groups increase electrophilicity, enhancing fungal cell wall penetration .
Data Analysis & Contradiction Resolution
Q. How can researchers address inconsistent cytotoxicity results in cell-based assays?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., HeLa or MCF-7) and passage numbers.
- Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent toxicity.
- Include ROS (reactive oxygen species) detection (e.g., DCFH-DA probe) to differentiate apoptosis pathways .
Q. What strategies validate the role of sulfanyl groups in antioxidant activity?
- Methodological Answer : Compare thiol (-SH) vs. sulfanyl (-S-) derivatives in DPPH/ABTS radical scavenging assays. Use ESR spectroscopy to quantify radical quenching. For instance, sulfanyl groups in 4H-1,2,4-triazoles donate electrons via lone-pair delocalization, reducing IC₅₀ by 30–40% versus non-sulfur analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
